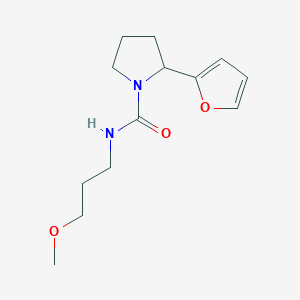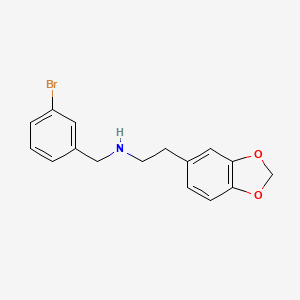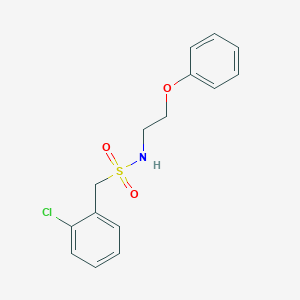![molecular formula C14H19ClN2O3S B4832667 2-[(4-chlorophenyl)(methylsulfonyl)amino]-N-cyclopropylbutanamide](/img/structure/B4832667.png)
2-[(4-chlorophenyl)(methylsulfonyl)amino]-N-cyclopropylbutanamide
Übersicht
Beschreibung
2-[(4-chlorophenyl)(methylsulfonyl)amino]-N-cyclopropylbutanamide, commonly known as CB1 receptor antagonist, is a chemical compound that has gained significant attention in the field of pharmacology. This compound is a selective antagonist of the CB1 receptor, which is a part of the endocannabinoid system. The endocannabinoid system plays a crucial role in regulating various physiological processes such as appetite, pain, mood, and memory. The CB1 receptor is primarily found in the central nervous system, and its activation by endocannabinoids or exogenous cannabinoids can lead to various effects. The CB1 receptor antagonist has been studied for its potential therapeutic applications in various diseases.
Wirkmechanismus
The CB1 receptor antagonist works by blocking the CB1 receptor, which is primarily found in the central nervous system. The CB1 receptor is activated by endocannabinoids or exogenous cannabinoids, which can lead to various effects such as increased appetite, pain relief, and mood alteration. The CB1 receptor antagonist binds to the CB1 receptor and prevents the activation of the receptor by endocannabinoids or exogenous cannabinoids. This leads to a reduction in the effects mediated by the CB1 receptor.
Biochemical and Physiological Effects:
The CB1 receptor antagonist has been shown to have various biochemical and physiological effects. It has been shown to reduce food intake and increase energy expenditure, leading to weight loss. It has also been shown to reduce the rewarding effects of drugs of abuse, leading to a reduction in drug-seeking behavior. The CB1 receptor antagonist has also been shown to have neuroprotective effects, reducing the damage caused by various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The CB1 receptor antagonist has several advantages for lab experiments. It is a selective antagonist of the CB1 receptor, which allows for the study of the specific effects mediated by the CB1 receptor. It has also been extensively studied, and its mechanism of action is well understood. However, the CB1 receptor antagonist also has some limitations for lab experiments. It can have off-target effects, leading to the study of unintended effects. It can also be difficult to administer and may have variable effects depending on the dose and route of administration.
Zukünftige Richtungen
There are several future directions for the study of CB1 receptor antagonist. One area of research is the development of more selective CB1 receptor antagonists that can target specific subtypes of the CB1 receptor. Another area of research is the study of the long-term effects of CB1 receptor antagonist, as its effects on various physiological processes are not fully understood. The CB1 receptor antagonist can also be studied for its potential in the treatment of various diseases such as cancer and inflammatory bowel disease. Overall, the CB1 receptor antagonist has significant potential for future research and therapeutic applications.
Wissenschaftliche Forschungsanwendungen
The CB1 receptor antagonist has been extensively studied for its potential therapeutic applications. It has been shown to have anti-obesity effects by reducing food intake and increasing energy expenditure. It has also been studied for its potential in the treatment of drug addiction, as the CB1 receptor plays a crucial role in the reward system of the brain. The CB1 receptor antagonist has also been studied for its potential in the treatment of various neurological disorders such as epilepsy, Parkinson's disease, and Alzheimer's disease.
Eigenschaften
IUPAC Name |
2-(4-chloro-N-methylsulfonylanilino)-N-cyclopropylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O3S/c1-3-13(14(18)16-11-6-7-11)17(21(2,19)20)12-8-4-10(15)5-9-12/h4-5,8-9,11,13H,3,6-7H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVSSFFDBGXBGLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1CC1)N(C2=CC=C(C=C2)Cl)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-2-furamide](/img/structure/B4832606.png)
![isopropyl 2-[({[5-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4832607.png)
![5-[2-(1,3-benzodioxol-5-yl)-4-quinolinyl]-4-(3-methoxypropyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4832620.png)
![N-{3-[(cyclopropylamino)carbonyl]-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl}-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4832630.png)
![2-{[3-(4-methylphenyl)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4832638.png)
![2-(3-methylphenoxy)-N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B4832649.png)

![ethyl 5,7-dimethyl-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4832656.png)
![1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-phenylpiperazine](/img/structure/B4832661.png)

![1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4832677.png)